

Solubility Profile & Process Optimization: N-(2,3-Dichloro-4-nitrophenyl)acetamide

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Compound of Interest

Compound Name: *N-(2,3-Dichloro-4-nitrophenyl)acetamide*

CAS No.: 261764-91-4

Cat. No.: B2463716

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Executive Summary

N-(2,3-Dichloro-4-nitrophenyl)acetamide (CAS: 261764-91-4) is a specialized halogenated nitro-aromatic intermediate. Its solubility behavior is governed by the competing effects of the polar acetamide/nitro groups and the lipophilic dichloro-substituted aromatic ring. This guide provides a technical analysis of its solubility characteristics, experimental determination protocols, and thermodynamic modeling strategies to support recrystallization and reaction solvent selection.

Key Insight: As a high-melting aromatic amide, this compound typically exhibits "solubility-limited" kinetics in standard organic synthesis. Process optimization requires a shift from simple alcohols to dipolar aprotic solvents or high-temperature binary systems (e.g., Toluene/DMF or Ethanol/Water).

Physicochemical Profile & Predicted Solubility

Before initiating wet-lab experiments, a structural analysis provides the baseline for solvent screening.

Structural Determinants

- H-Bond Donor: The amide nitrogen (-NH-) acts as a weak donor.
- H-Bond Acceptor: The carbonyl oxygen (C=O) and nitro group (-NO₂) are strong acceptors.
- Lipophilicity: The 2,3-dichloro substitution significantly increases

compared to the non-chlorinated analog, reducing water solubility to negligible levels and enhancing solubility in chlorinated solvents and aromatics.

Solubility Tier Classification (Predicted)

Based on the Like-Dissolves-Like principle and data from structural analogs (e.g., 2,3-dichloro-4-nitroaniline), the solubility profile follows this hierarchy:

Solvent Class	Representative Solvents	Solubility Rating	Mechanism
Dipolar Aprotic	DMSO, DMF, NMP	High (>100 mg/mL)	Strong dipole-dipole interactions disrupt crystal lattice.
Polar Protic	Methanol, Ethanol	Moderate (Heat dependent)	H-bonding capability; solubility drops sharply as T decreases.
Esters/Ketones	Ethyl Acetate, Acetone	Moderate	Good for recrystallization; moderate polarity matches the nitro group.
Aromatic	Toluene, Xylene	Low-Moderate	stacking interactions; effective at high temperatures (reflux).
Aliphatic	Hexane, Heptane	Negligible	Lack of polarity to overcome lattice energy.
Aqueous	Water	Insoluble	Hydrophobic effect dominates.

Experimental Determination Protocols

Standard Operating Procedure (SOP) for Solubility Measurement

To generate precise data for process scaling, a Dynamic Laser Monitoring Method or a Static Gravimetric Method is required. The following protocol outlines the Static Gravimetric Method (Gold Standard for Process Safety).

Protocol: Static Equilibrium Saturation

Objective: Determine the mole fraction solubility (

) at temperatures

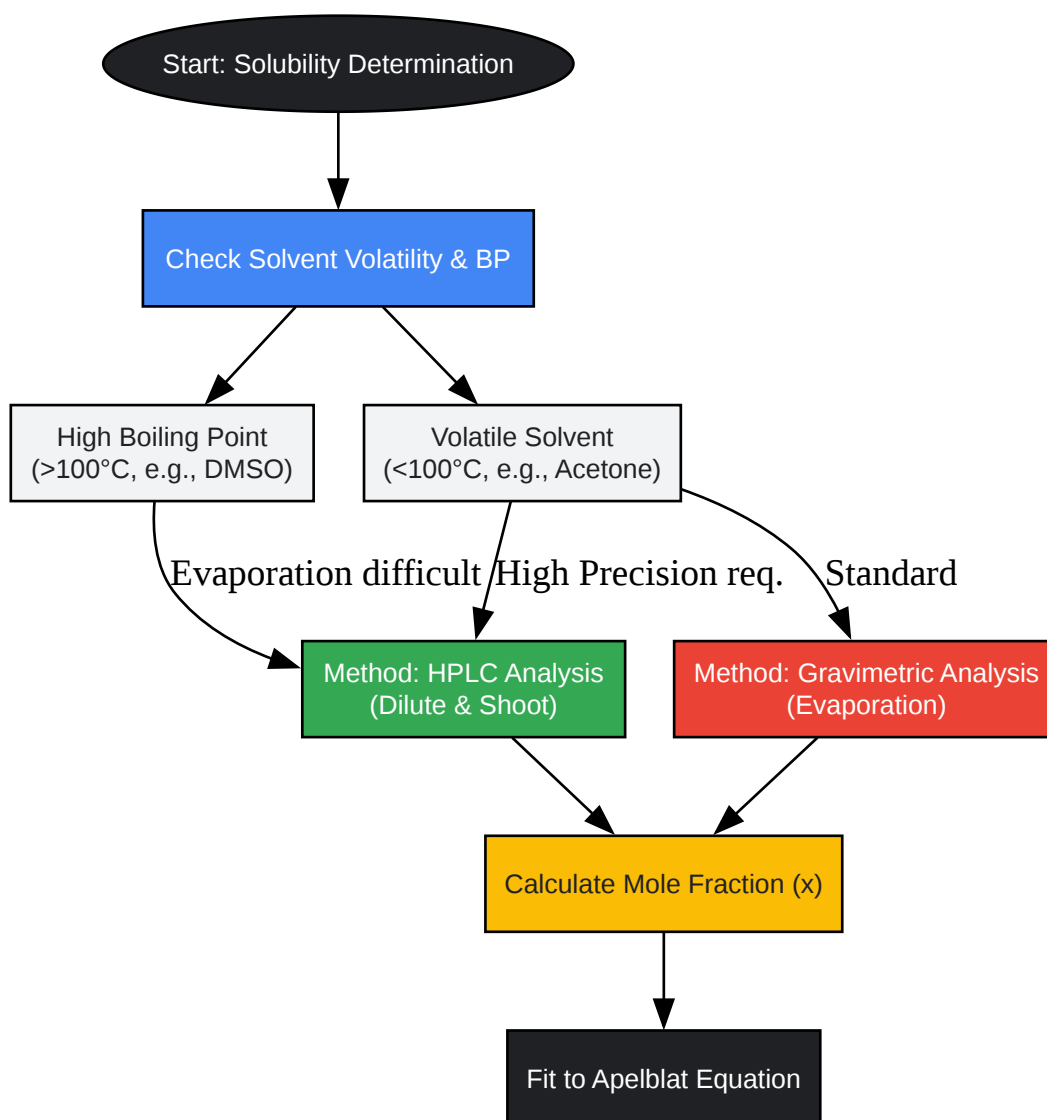
Reagents: Analytical grade solvents (Purity >99.5%), **N-(2,3-Dichloro-4-nitrophenyl)acetamide** (Recrystallized, Purity >99%).

Workflow:

- Preparation: Add excess solid solute to 50 mL of the target solvent in a jacketed equilibrium cell.
- Equilibration: Stir continuously at the set temperature () for 24 hours.
- Settling: Stop stirring and allow the suspension to settle for 2 hours (isothermal).
- Sampling: Withdraw the supernatant using a pre-heated syringe filter (PTFE).
- Quantification:
 - Option A (Gravimetric): Evaporate solvent in a tared dish under vacuum at 60°C until constant weight.
 - Option B (HPLC): Dilute aliquot with mobile phase (Acetonitrile:Water 60:40) and analyze via UV-Vis at (approx. 250-270 nm).

Workflow Visualization

The following diagram illustrates the decision logic for selecting the measurement technique based on the solvent type.



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Figure 1: Decision tree for selecting the appropriate solubility determination method based on solvent properties.

Thermodynamic Modeling & Data Analysis

For process simulation, raw data points must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for non-ideal solutions of nitro-aromatics.

Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

) with absolute temperature (

):

- A, B, C: Empirical parameters derived from regression analysis.
- Interpretation:
 - If $\Delta H_{\text{soln}} < 0$, the dissolution is endothermic (solubility increases with T).
 - This model accounts for the temperature dependence of the enthalpy of solution.

Thermodynamic Parameters

Using the Van't Hoff analysis, you can calculate the dissolution enthalpy (

) and entropy (

):

- Process Implication: A large positive ΔH_{soln} indicates a steep solubility curve, making the solvent ideal for cooling crystallization (high recovery yield).

Process Application: Recrystallization Strategy

The primary utility of solubility data for **N-(2,3-Dichloro-4-nitrophenyl)acetamide** is in purification.

Solvent Selection for Purification

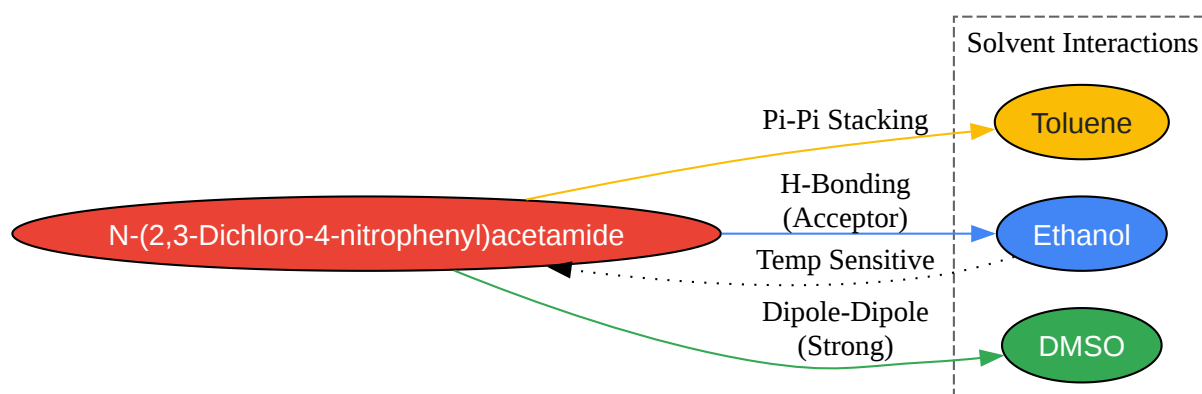
Based on the polarity profile, a Binary Solvent System is recommended for optimal yield and purity.

- System: Ethanol (Solvent) + Water (Anti-solvent)
- Rationale: The compound is moderately soluble in hot ethanol but insoluble in water.

- Protocol:
 - Dissolve crude solid in refluxing Ethanol (approx. 78°C).
 - Hot filter to remove mechanical impurities.
 - Slowly add Water (pre-heated to 60°C) until persistent turbidity is observed.
 - Allow controlled cooling to 5°C at a rate of 10°C/hour.

Interaction Network

Understanding the molecular interactions helps in troubleshooting "oiling out" or polymorph issues.



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Figure 2: Dominant molecular interactions between the solute and key process solvents.

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